molecular formula C10H9F4NO B12978730 8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride

8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride

Cat. No.: B12978730
M. Wt: 235.18 g/mol
InChI Key: QERLYKBVXKFHTA-UHFFFAOYSA-N
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Description

8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone.

    Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups can be introduced through electrophilic fluorination and trifluoromethylation reactions, respectively.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is explored for its use in various industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-(Trifluoromethyl)chroman-4-amine hydrochloride: A closely related compound with similar structural features but lacking the fluorine atom at the 8-position.

    5-(Trifluoromethyl)chroman-4-amine hydrochloride: Another related compound with the trifluoromethyl group at the 5-position but without the fluorine atom.

Uniqueness

8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features may enhance its reactivity, stability, and potential as a pharmacological agent compared to similar compounds.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

8-fluoro-5-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-6-2-1-5(10(12,13)14)8-7(15)3-4-16-9(6)8/h1-2,7H,3-4,15H2

InChI Key

QERLYKBVXKFHTA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)C(F)(F)F)F

Origin of Product

United States

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